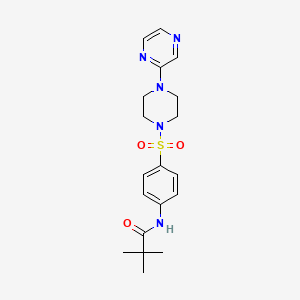

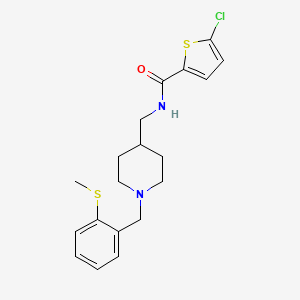

![molecular formula C20H16N2OS B2382518 3-benzyl-7-(3-méthylphényl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207003-96-0](/img/structure/B2382518.png)

3-benzyl-7-(3-méthylphényl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as a part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been evaluated as EZH2 inhibitors .

Synthesis Analysis

The synthesis of these compounds involves structural modifications of tazemetostat . The most promising compound in the series had remarkable antitumor activity against certain cancer cell lines and low toxicity against HEK-293T cells .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Applications De Recherche Scientifique

- Les chercheurs ont exploré le potentiel antitumoral des dérivés de thieno[3,2-d]pyrimidine, y compris ce composé. Plus précisément, il a été évalué comme un inhibiteur d'EZH2, une protéine impliquée dans la prolifération des cellules cancéreuses et la régulation des gènes . Le composé 12e a démontré une activité antitumorale remarquable contre les cellules de lymphome (SU-DHL-6, WSU-DLCL-2 et K562) tout en conservant une faible toxicité contre les cellules normales (HEK-293T).

- Dans le contexte du développement de nouveaux agents antituberculeux, certaines thieno[2,3-d]pyrimidin-4(3H)-ones, similaires à notre composé, ont présenté une activité antimycobactérienne significative contre Mycobacterium tuberculosis H37Ra . Cela suggère des applications potentielles dans la lutte contre la tuberculose.

- Peu d'échafaudages accessibles synthétiquement ciblent actuellement l'enzyme bactérienne Cyt-bd. Cependant, des recherches récentes indiquent que les dérivés de thieno[3,2-d]pyrimidin-4-amine, y compris notre composé, pourraient être des candidats prometteurs pour inhiber cette enzyme . Cyt-bd est impliqué dans la respiration bactérienne et la production d'énergie.

- Le composé 12e, en raison de ses effets sur la morphologie des cellules de lymphome, l'induction de l'apoptose et l'inhibition de la migration, sert d'outil chimique précieux pour l'optimisation et l'évaluation supplémentaires des inhibiteurs d'EZH2 . Les chercheurs peuvent l'utiliser pour étudier la régulation épigénétique et les voies du cancer.

- La synthèse de nouveaux acides thieno[2,3-d]pyrimidine-4-carboxyliques substitués fournit une méthode utile pour la chimie combinatoire en phase liquide. Ces acides peuvent être convertis en amides, facilitant l'exploration de diverses bibliothèques chimiques .

- Notre composé contribue à l'élargissement du répertoire des structures hétérocycliques. Les dérivés de thieno[3,2-d]pyrimidine offrent une polyvalence synthétique et des applications potentielles dans la découverte de médicaments et la science des matériaux .

Activité Antitumorale

Propriétés Antimcyobactériennes

Ciblage de Cyt-bd

Outils de Biologie Chimique

Chimie Combinatoire en Phase Liquide

Synthèse Hétérocyclique

Mécanisme D'action

Target of Action

The primary target of 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is EZH2 (Enhancer of Zeste Homolog 2) and Cytochrome bd oxidase (Cyt-bd) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. Cyt-bd is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis .

Mode of Action

This compound acts as an inhibitor of its targets. It binds to the active sites of EZH2 and Cyt-bd, preventing their normal function . The inhibition of EZH2 leads to a decrease in histone methylation, affecting gene expression . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways , leading to changes in gene expression . This can have downstream effects on cell proliferation and differentiation. The inhibition of Cyt-bd disrupts the respiratory chain of Mycobacterium tuberculosis , affecting its energy metabolism .

Pharmacokinetics

Similar compounds have shown promising antitumor activity against various cancer cell lines and low toxicity against normal cells . This suggests that the compound may have good bioavailability and a favorable ADME profile.

Result of Action

The inhibition of EZH2 by this compound can lead to changes in gene expression, affecting cell proliferation and differentiation . This can result in antitumor activity against various cancer cell lines . The inhibition of Cyt-bd can disrupt the energy metabolism of Mycobacterium tuberculosis, potentially leading to its death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the expression of the target proteins can vary depending on the physiological conditions of the cells . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Orientations Futures

Analyse Biochimique

Biochemical Properties

Similar thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors , indicating potential interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one may have significant effects on various types of cells and cellular processes . For instance, certain thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against cancer cell lines . They can affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-14-6-5-9-16(10-14)17-12-24-19-18(17)21-13-22(20(19)23)11-15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAMPBDUECMZKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)

![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)

![N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide](/img/structure/B2382450.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2382451.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)

![3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2382456.png)